

Ethnobotanical Uses of Angraecum in Traditional Medicine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Angraecum, belonging to the Orchidaceae family, encompasses a diverse group of orchids primarily found in tropical Africa, Madagascar, and surrounding islands. Several species within this genus have a history of use in traditional medicine for a variety of ailments. This technical guide provides a comprehensive overview of the documented ethnobotanical uses of Angraecum species, their known phytochemical constituents, and potential pharmacological activities. The information is presented to support further research and drug development initiatives.

Ethnobotanical Uses and Phytochemical Composition

Traditional medicinal applications of Angraecum species are varied, reflecting the rich biodiversity and ethnopharmacological knowledge of the regions where they are found. The following tables summarize the available data on the traditional uses and phytochemical profiles of key Angraecum species.

Table 1: Ethnobotanical Uses of Angraecum Species



Species	Traditional Use	Location of Use	Plant Part Used	Preparation
Angraecum sp.	Fortifying agent	Madagascar	Entire plant	Not specified
Angraecum eichlerianum	Memory enhancer, treatment of mental illnesses	Nigeria	Leaves	Macerated or infused fresh leaves taken orally; cooked as a pot herb[1]
Angraecum fragrans	Sedative, improvement of sense of touch	Mauritius and Reunion	Not specified	Infusion (as a tea)[2], Tincture

Table 2: Phytochemical Profile of Selected Angraecum Species

Species	Phytochemicals Identified	Potential Mechanism of Action
Angraecum eichlerianum	Alkaloids, Tannins, Saponins, Anthraquinones, Cyanogenetic glycosides, Cardiac glycosides	Antioxidant effect[1]
Angraecum fragrans	Coumarin, trans-2- Hydroxycinnamic acid	Neuroprotective, Antimicrobial, Antitumor[2][3][4]

Experimental Protocols

Detailed experimental protocols for the phytochemical analysis and pharmacological evaluation of Angraecum species are not extensively documented in the available literature. However, based on the reported activities, the following standard experimental protocols would be appropriate for future research.

Protocol 1: Acetylcholinesterase Inhibition Assay for Memory Enhancement Activity

Foundational & Exploratory





This protocol is based on the widely used Ellman's method and is relevant for assessing the memory-enhancing potential of Angraecum eichlerianum extracts.

Objective: To determine the in vitro acetylcholinesterase (AChE) inhibitory activity of plant extracts.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Materials:

- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- Tris-HCl buffer (50 mM, pH 8.0)
- Plant extract of Angraecum eichlerianum
- 96-well microplate reader
- Donepezil (standard inhibitor)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the plant extract in a suitable solvent (e.g., methanol or DMSO).
 - Prepare working solutions of the plant extract by serial dilution in Tris-HCl buffer.
 - Prepare a solution of AChE in Tris-HCl buffer.



- Prepare a solution of ATCI in deionized water.
- Prepare a solution of DTNB in Tris-HCl buffer.
- Assay Protocol (in a 96-well microplate):
 - To each well, add 25 μL of the plant extract solution at different concentrations.
 - Add 50 μL of Tris-HCl buffer (pH 8.0).
 - Add 25 μL of the AChE solution.
 - Incubate the mixture at 37°C for 15 minutes.
 - Add 25 μL of the DTNB solution.
 - Initiate the reaction by adding 25 μL of the ATCI solution.
 - Measure the absorbance at 412 nm every 60 seconds for 5 minutes using a microplate reader.

Controls:

- Negative Control: Replace the plant extract with the solvent used for dilution.
- Positive Control: Use Donepezil as a standard AChE inhibitor.

Calculation:

- Calculate the rate of reaction (V) for each concentration.
- Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control V sample) / V control] x 100
- Determine the IC50 value (the concentration of the extract that causes 50% inhibition of AChE activity) by plotting a graph of percentage inhibition against extract concentration.



Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is suitable for evaluating the antimicrobial activity of extracts from Angraecum fragrans.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a plant extract against a specific microorganism.

Principle: The broth microdilution method involves preparing two-fold dilutions of the plant extract in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the extract that inhibits visible growth of the microorganism after incubation.[5][6]

Materials:

- Plant extract of Angraecum fragrans
- Bacterial or fungal strain (e.g., Staphylococcus aureus)
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- 96-well microplates
- Sterile pipette tips
- Incubator
- Resazurin dye (optional, as a growth indicator)

Procedure:

- Preparation of Plant Extract:
 - Dissolve the plant extract in a suitable solvent (e.g., DMSO) to a known stock concentration.
- Preparation of Inoculum:



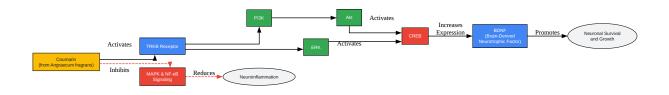
- Culture the microorganism on an appropriate agar medium.
- Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵
 CFU/mL in the microplate wells.
- Broth Microdilution Assay:
 - Add 100 μL of sterile broth to all wells of a 96-well microplate.
 - Add 100 μL of the plant extract stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 μL from one well to the next.
 - Add 10 μL of the standardized inoculum to each well.
- · Controls:
 - Growth Control: A well containing only broth and inoculum.
 - Sterility Control: A well containing only broth.
 - Positive Control: A standard antibiotic (e.g., ciprofloxacin).
- Incubation:
 - Incubate the microplate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
- Determination of MIC:
 - Visually inspect the wells for turbidity. The MIC is the lowest concentration of the extract where no visible growth is observed.
 - If using resazurin, a color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the color remains blue.



Signaling Pathways

The neuroprotective effects of coumarins, found in Angraecum fragrans, have been linked to the activation of specific signaling pathways that promote neuronal survival and reduce inflammation.

Neuroprotective Signaling Pathway of Coumarins



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Caption: Neuroprotective signaling pathways activated by coumarins.

Coumarin derivatives have been shown to exert neuroprotective effects by activating the Tropomyosin receptor kinase B (TRKB) pathway.[7][8] This activation leads to the downstream signaling of both the PI3K/Akt and ERK pathways, which in turn activate the cAMP response element-binding protein (CREB).[7][8] Activated CREB promotes the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and growth. [7][8] Additionally, coumarins can inhibit neuroinflammation by downregulating the MAPK and NF-kB signaling pathways.[9]

Conclusion and Future Directions

The ethnobotanical information on Angraecum species suggests a promising potential for the discovery of novel therapeutic agents, particularly in the areas of neuroprotection and cognitive enhancement. However, the current body of scientific literature is limited. To fully realize the therapeutic potential of this genus, further research is imperative.



Future studies should focus on:

- Quantitative Phytochemical Analysis: Detailed analysis to quantify the concentration of known bioactive compounds in different Angraecum species.
- In-depth Pharmacological Studies: Rigorous in vivo and in vitro studies to validate the traditional uses and elucidate the mechanisms of action of Angraecum extracts and their isolated compounds.
- Toxicological Evaluation: Comprehensive safety and toxicity studies to ensure the safe use
 of any potential therapeutic products derived from these orchids.
- Conservation: As many orchid species are threatened, sustainable harvesting and cultivation practices should be investigated to ensure the long-term availability of these valuable medicinal plants.

This guide serves as a foundational resource for researchers and industry professionals, highlighting the current knowledge and identifying the critical gaps that need to be addressed to unlock the full medicinal potential of the Angraecum genus.

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